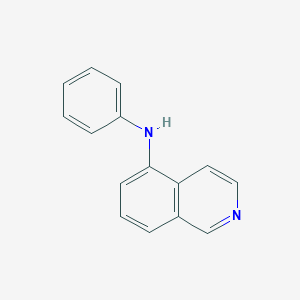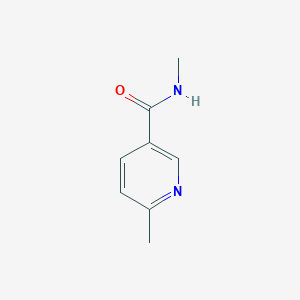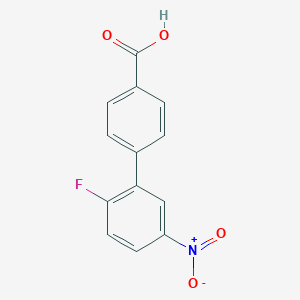
ethyl 5-methyl-4-(methylamino)pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-methyl-4-(methylamino)nicotinate is a chemical compound featuring a nicotinate core, which is a derivative of nicotinic acid. This compound is modified with an ethyl ester, a methyl group, and a methylamino group. It is significant in medicinal chemistry and organic synthesis due to its diverse biological activities and utility in creating more complex molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 5-methyl-4-(methylamino)nicotinate can be synthesized through various methods. One common approach involves the esterification of nicotinic acid derivatives. The reaction typically involves the use of ethanol and a catalyst such as sulfuric acid under reflux conditions . Another method includes the methylation of nicotinic acid derivatives using methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods
On an industrial scale, the production of nicotinic acid derivatives, including Ethyl 5-methyl-4-(methylamino)nicotinate, often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This process is efficient but generates by-products like nitrous oxide, which require careful management due to their environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-methyl-4-(methylamino)nicotinate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Sodium hydride, alkyl halides
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary or secondary amines
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Ethyl 5-methyl-4-(methylamino)nicotinate has a range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Ethyl 5-methyl-4-(methylamino)nicotinate involves its interaction with biological targets such as receptors or enzymes. The presence of the methylamino group enhances its ability to bind to these targets, potentially leading to therapeutic effects . The compound may influence various molecular pathways, contributing to its pharmacological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl nicotinate: A derivative of nicotinic acid with a methyl ester group.
Ethyl 5-amino-2-methylnicotinate: Similar structure but with an amino group instead of a methylamino group.
Uniqueness
Ethyl 5-methyl-4-(methylamino)nicotinate is unique due to the presence of both an ethyl ester and a methylamino group, which enhance its solubility, reactivity, and potential biological activity . These modifications make it a valuable compound for various applications in medicinal chemistry and organic synthesis .
Propriétés
Numéro CAS |
110960-69-5 |
|---|---|
Formule moléculaire |
C10H14N2O2 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
ethyl 5-methyl-4-(methylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-4-14-10(13)8-6-12-5-7(2)9(8)11-3/h5-6H,4H2,1-3H3,(H,11,12) |
Clé InChI |
ZBFXJQMNWULIQE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=CN=C1)C)NC |
SMILES canonique |
CCOC(=O)C1=C(C(=CN=C1)C)NC |
Synonymes |
3-Pyridinecarboxylicacid,5-methyl-4-(methylamino)-,ethylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


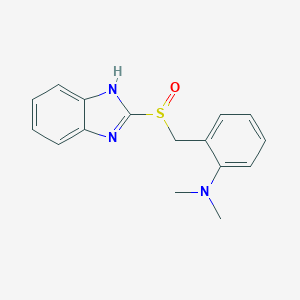
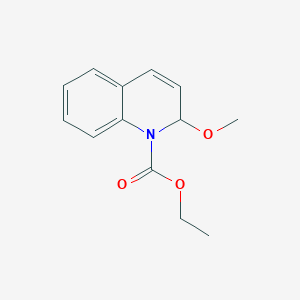
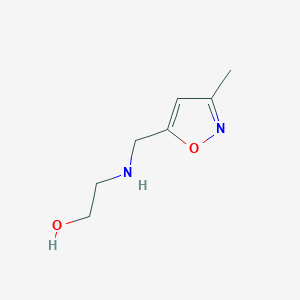
![(2S)-6-amino-N-[(2S,3R)-3-hydroxy-1-oxobutan-2-yl]-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2S)-2-[[2-(3-methanimidoylphenyl)acetyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanamide](/img/structure/B24621.png)
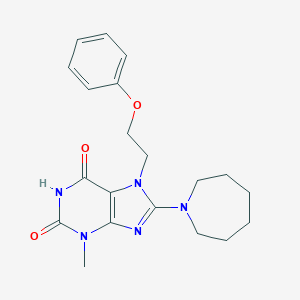
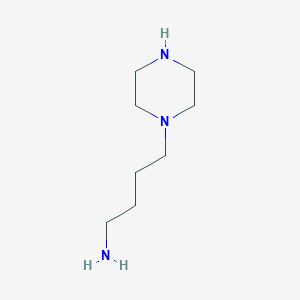
![4-[4-[4-(Furo[3,2-c]pyridin-4-yl)piperazin-1-yl]butyl]-3,5-morpholinedione](/img/structure/B24628.png)
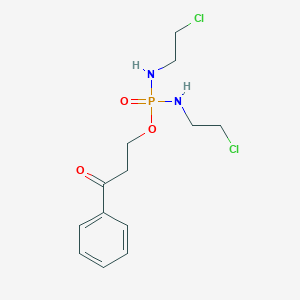
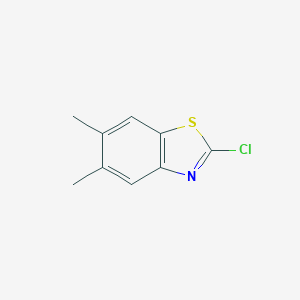
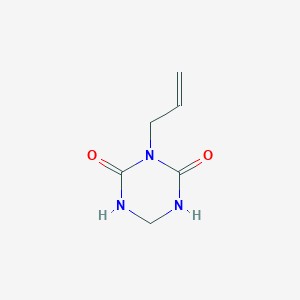
![2-Tert-butyl-6-nitro-5-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]-1,3-benzoxazole](/img/structure/B24638.png)
